Pim-1 Kinase Inhibition: Quercetagetin Exhibits Sub-Micromolar Potency with Defined Selectivity Profile Over Pim-2, PKA, RSK2, and JNK
Quercetagetin is a moderately potent, cell-permeable, ATP-competitive, and reversible inhibitor of Pim-1 kinase with an IC₅₀ of 0.34 μM [1]. It demonstrates a defined selectivity profile over related kinases: Pim-2 (IC₅₀ = 3.45 μM, 10.1-fold selectivity), RSK2 (IC₅₀ = 2.82 μM, 8.3-fold), JNK (IC₅₀ = 4.6 μM, 13.5-fold), and PKA (IC₅₀ = 21.2 μM, 62.4-fold) [2]. This selectivity profile is explicitly characterized and quantitated in primary literature, providing researchers with a known target engagement window that is not available for many other flavonol compounds. Importantly, quercetin, the closest structural analog lacking the C6-OH group, does not exhibit comparable Pim-1 inhibitory activity at sub-micromolar concentrations, underscoring the functional significance of the C6 hydroxylation [3]. Quercetagetin inhibits cellular BAD phosphorylation in Pim-1-expressing RWPE2 cells with an IC₅₀ of 5.5 μM and induces growth arrest with an ED₅₀ of 3.8 μM [1].
| Evidence Dimension | Pim-1 kinase inhibition (IC₅₀) and selectivity profile |
|---|---|
| Target Compound Data | IC₅₀ = 0.34 μM (Pim-1) |
| Comparator Or Baseline | Pim-2: IC₅₀ = 3.45 μM; RSK2: IC₅₀ = 2.82 μM; JNK: IC₅₀ = 4.6 μM; PKA: IC₅₀ = 21.2 μM |
| Quantified Difference | 10.1-fold to 62.4-fold selectivity over other kinases tested |
| Conditions | In vitro kinase inhibition assays; cell-based assays in RWPE2 prostate cancer cells |
Why This Matters
Researchers requiring a defined, cell-permeable Pim-1 kinase inhibitor with characterized selectivity parameters should select quercetagetin over generic flavonols, as this specific activity is not present in quercetin or other common dietary flavonoids.
- [1] Holder, S., Zemskova, M., Zhang, C., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163–172. View Source
- [2] Anjiechem. Quercetagetin Product Information. Citing Holder et al. (2007) and Baek et al. (2013). View Source
- [3] Zhang, H., Farag, M.A., Cao, H. (2025). A systematic review on the research status of quercetagetin. Phytochemistry Reviews, 24, 3887–3913. View Source
